2-(4-Methylphenyl)malonaldehyde
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Overview
Description
2-(4-Methylphenyl)malonaldehyde is an organic compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include a phenyl ring substituted with a methyl group and a malonaldehyde moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)malonaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The reaction conditions include heating the mixture to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction is carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)malonaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: 4-Methylbenzoic acid.
Reduction: 2-(4-Methylphenyl)propan-1,3-diol.
Substitution: 2-(4-Halophenyl)malonaldehyde.
Scientific Research Applications
2-(4-Methylphenyl)malonaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)malonaldehyde involves its interaction with various molecular targets. The compound can form Schiff bases with amino groups in proteins, leading to modifications that affect protein function. It can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylsulfonylphenyl)malonaldehyde
- 2-(4-Methylphenyl)propanal
- 2-(4-Methylphenyl)acetaldehyde
Uniqueness
2-(4-Methylphenyl)malonaldehyde is unique due to its dual aldehyde functionality, which allows it to participate in a wide range of chemical reactions. Its structural properties make it a valuable intermediate in organic synthesis and a useful reagent in proteomics research .
Properties
IUPAC Name |
2-(4-methylphenyl)propanedial |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-7,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQHUJPDCFREEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371712 |
Source
|
Record name | 2-(4-methylphenyl)malonaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27956-35-0 |
Source
|
Record name | 2-(4-methylphenyl)malonaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Methylphenyl)malondialdehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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